Cas no 2227806-92-8 (rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid)

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
- EN300-1454771
- 2227806-92-8
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C17H22ClNO4/c1-10-7-11(5-6-14(10)18)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13+/m0/s1
- InChIKey: AKOJTWCSYWRNGQ-QWHCGFSZSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 339.1237359g/mol
- どういたいしつりょう: 339.1237359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 66.8Ų
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454771-1000mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 1000mg |
$1686.0 | 2023-09-29 | ||
Enamine | EN300-1454771-100mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 100mg |
$1484.0 | 2023-09-29 | ||
Enamine | EN300-1454771-1.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454771-5000mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 5000mg |
$4890.0 | 2023-09-29 | ||
Enamine | EN300-1454771-250mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 250mg |
$1551.0 | 2023-09-29 | ||
Enamine | EN300-1454771-500mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 500mg |
$1619.0 | 2023-09-29 | ||
Enamine | EN300-1454771-2500mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 2500mg |
$3304.0 | 2023-09-29 | ||
Enamine | EN300-1454771-10000mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 10000mg |
$7250.0 | 2023-09-29 | ||
Enamine | EN300-1454771-50mg |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |
2227806-92-8 | 50mg |
$1417.0 | 2023-09-29 |
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acidに関する追加情報
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8): A Comprehensive Overview
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring. The compound's chiral centers at the 3 and 4 positions of the pyrrolidine ring contribute to its stereochemical complexity and biological activity.
The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. It provides a stable and easily removable protecting group for the amino functionality, allowing for controlled deprotection and further functionalization. In the context of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid, the Boc group plays a crucial role in maintaining the integrity of the molecule during synthetic manipulations and subsequent biological evaluations.
The 4-chloro-3-methylphenyl substituent is another key feature of this compound. Chlorinated and methylated aromatic rings are common in many bioactive molecules due to their ability to modulate receptor interactions and enhance pharmacological properties. The presence of this substituent in rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid suggests potential applications in areas such as central nervous system (CNS) disorders, cancer, and inflammatory diseases.
Recent studies have highlighted the importance of chiral pyrrolidine derivatives in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that chiral pyrrolidines with similar structural features to rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid exhibited potent inhibitory activity against specific kinases involved in cancer progression. These findings underscore the potential of this class of compounds as lead candidates for drug development.
In addition to its potential therapeutic applications, rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid has been studied for its synthetic accessibility and versatility. Synthetic chemists have developed efficient routes to access this compound using various catalytic asymmetric synthesis methods. One notable approach involves the use of chiral catalysts to achieve high enantioselectivity, ensuring that both enantiomers can be prepared with high purity for further biological evaluation.
The biological evaluation of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid has revealed promising results. In vitro assays have demonstrated that this compound exhibits selective binding to specific protein targets, suggesting its potential as a modulator of key signaling pathways. Furthermore, preliminary in vivo studies have shown that it can effectively cross the blood-brain barrier (BBB), making it a candidate for CNS-related disorders.
Despite these promising findings, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid. Ongoing clinical trials are evaluating its safety and efficacy in various disease models, with a focus on optimizing dosing regimens and identifying potential side effects.
In conclusion, rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in drug discovery and development efforts.
2227806-92-8 (rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid) 関連製品
- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)
- 5804-85-3(Aluminum, (cyano-kC)diethyl-)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)
- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)




